molecular formula C11H12N2S B2920060 2-[2-(Dimethylamino)vinyl]benzothiazole CAS No. 1173888-05-5

2-[2-(Dimethylamino)vinyl]benzothiazole

Cat. No.: B2920060
CAS No.: 1173888-05-5
M. Wt: 204.29
InChI Key: QWNOLXNQHADUHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzothiazole is a privileged scaffold in the field of synthetic and medicinal chemistry . Its derivatives and metal complexes possess a wide range of pharmacological properties and a high degree of structural diversity, making it vital for the investigation of novel therapeutics .


Synthesis Analysis

The synthesis of benzothiazole derivatives has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions . For instance, under amide coupling conditions, the synthesis began with substituted 2-amino-benzothiazole intermediates and variously substituted cycloalkyl carboxylic .


Molecular Structure Analysis

The structure of benzothiazole derivatives was analyzed based on IR, 1H, 13C NMR, and mass spectral data .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of benzothiazole derivatives include various synthetic pathways such as diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .

Scientific Research Applications

Corrosion Inhibition

Benzothiazole derivatives have been studied for their corrosion inhibiting effect against steel in acidic solutions. An experimental study revealed that certain benzothiazole compounds offered extra stability and higher inhibition efficiencies against steel corrosion in a 1 M HCl solution than previously reported inhibitors. These compounds can be adsorbed onto surfaces by both physical and chemical means, showcasing their potential as effective corrosion inhibitors (Hu et al., 2016).

Advanced Materials

A novel V-shaped molecule, identified as a benzothiazole derivative, demonstrated a profound intramolecular charge transfer (ICT) effect and exhibited morphology-dependent fluorochromism. This compound, due to its unique properties, shows potential for use as a security ink, highlighting the versatility of benzothiazole derivatives in creating sensitive and adaptable materials for security purposes (Xiao-lin Lu & M. Xia, 2016).

Chemical Synthesis

Benzothiazole derivatives have been utilized in the synthesis of a variety of structurally diverse libraries of compounds, demonstrating their versatility as building blocks in chemical synthesis. For instance, reactions involving alkylation and ring closure have led to the generation of a wide array of compounds, showcasing the potential of benzothiazole derivatives in the development of novel chemical entities (Roman, 2013).

Photophysical Properties

Studies have also focused on the photophysical properties of benzothiazole-based compounds, exploring their potential as amyloid fibril sensors. These compounds' emission properties are significantly modulated by the solvent media's polarity, indicating their suitability for monitoring micropolarity in various media. Such properties make benzothiazole derivatives promising candidates for sensing applications in biological systems (Mora et al., 2019).

Environmental Science

In environmental sciences, benzothiazole derivatives have been applied in the simultaneous determination of pollutants in aqueous matrices. An advanced analytical method developed for this purpose demonstrated the method's effectiveness in identifying and quantifying benzothiazole derivatives in various water samples, underscoring their role in environmental monitoring and assessment (Carpinteiro et al., 2012).

Mechanism of Action

Future Directions

Benzothiazole derivatives exhibit promise due to their distinctive structures and broad spectrum of biological effects . They are a promising class of antiproliferative agents and potential diagnostic agents for Alzheimer’s disease . This suggests that future research could focus on exploring these aspects further.

Properties

IUPAC Name

(E)-2-(1,3-benzothiazol-2-yl)-N,N-dimethylethenamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2S/c1-13(2)8-7-11-12-9-5-3-4-6-10(9)14-11/h3-8H,1-2H3/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWNOLXNQHADUHK-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=CC1=NC2=CC=CC=C2S1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C/C1=NC2=CC=CC=C2S1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.